molecular formula C10H16S B156222 3-Hexylthiophene CAS No. 1693-86-3

3-Hexylthiophene

Cat. No.: B156222
CAS No.: 1693-86-3
M. Wt: 168.3 g/mol
InChI Key: JEDHEMYZURJGRQ-UHFFFAOYSA-N
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Description

3-Hexylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. It is characterized by a hexyl group attached to the third carbon of the thiophene ring. This compound is of significant interest due to its unique electronic properties, making it a valuable building block for the synthesis of conductive polymers, particularly poly(this compound).

Mechanism of Action

Target of Action

3-Hexylthiophene is a sulfur-containing heterocyclic building block . It is primarily used as a starting reagent in the synthesis of poly(this compound) (P3HT) . P3HT is a p-type polymer with interesting optoelectronic properties . It acts as an efficient and highly biocompatible phototransducer, able to trigger biological pathways relevant to cardiac repair .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets in the formation of P3HT. The introduction of phosphonate moieties into the main chain of conjugated polymers (CPs) is potentially useful for improving their processibilities and imparting sensing abilities to them . Anodic phosphonylation of P3HT was successfully achieved using trialkyl phosphite as an electrically neutral nucleophile in the presence of nonnucleophilic dopants .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation and function of P3HT. The liquid crystals can self-assemble to ordered patterns under the low-intensity magnetic field of 1 T . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms .

Result of Action

The result of the action of this compound is the formation of P3HT, which has been used for the preparation of organic phototransistors (OPTs) . The P3HT show no response to the magnetic field as revealed by polarized optical microscope (POM) . The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a magnetic field . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms . This suggests that the action, efficacy, and stability of this compound and its resulting P3HT could be influenced by environmental conditions such as magnetic fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexylthiophene can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, followed by purification processes to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hexylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hexylthiophene and its polymer, poly(this compound), have numerous applications in scientific research:

Comparison with Similar Compounds

    3-Methylthiophene: Similar structure but with a methyl group instead of a hexyl group.

    3-Octylthiophene: Similar structure but with an octyl group instead of a hexyl group.

Comparison:

This compound stands out due to its balance of solubility and electronic properties, making it a preferred choice for various applications in organic electronics.

Properties

IUPAC Name

3-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHEMYZURJGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-50-1
Record name Poly(3-hexylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20340733
Record name 3-Hexylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-86-3
Record name 3-Hexylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1693-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hexylthiophene
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Synthesis routes and methods I

Procedure details

0.125 mole of n-hexylbromide was dissolved in 40 ml of ethyl ether. Then, 10 ml of ethyl ether was added in drops and also 0.13 mole of magnesium chip was added. The mixture was refluxed for 5 to 6 hours and the Grignard agent was obtained. The Grignard reagent was added to a solution consisting of 70 mg of NiDPPPCl2 and 0.106 mole of 3-bromo thiophene in drops at 0° c, then the mixture was refluxed for 12 to 15 hours. After that, the mixture was hydrolyzed with 40 ml of 1 N hydrochloric acid and 150 ml of ice water. Then, ethyl ether was used to extract the mixture for a few times, and the mixture was washed with water until the solution was neutral. The extract was dried by sodium sulfate to remove the solvent. The product of 3-hexylthiophene was obtained with a yield of 65% after distillation under reduced pressure.
Quantity
0.125 mol
Type
reactant
Reaction Step One
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40 mL
Type
solvent
Reaction Step One
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Name
Grignard reagent
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0.106 mol
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40 mL
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Name
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150 mL
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reactant
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Reaction Step Six
Quantity
0.13 mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
65%

Synthesis routes and methods II

Procedure details

3-Hexylthiophene was synthesized by coupling the Grignard reagent of 3-bromothiophene with 1-bromohexane using bis(1,3-diphenylphosphino)propane nickel(II)chloride as catalyst. The product was purified by fractional distillation under reduced pressure. Polymerization of the monomer was achieved by mixing a 0.1M solution of 3-hexylthiophene in chloroform with a 0.4M chloroform solution of anhydrous ferric chloride. The mixture was stirred for two hours prior to precipitation into acidified methanol. The solid product was filtered, washed with NH4OH, water and methanol. The crude polymer was dissolved in hot dichloromethane and insoluble products were removed by filtration. Low molecular products were removed by cooling the filtrate and adding methanol. The precipitate was filtered and dried in a vacuum oven. The polymer possessed IR bands at 3027, 2930, 2859, 1458, 819, and 725 cm-1. The polymer had a number-average molecular weight of 9300 and a polydispersity index of 2.3.
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Grignard reagent
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[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-hexylthiophene
Quantity
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Type
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Reaction Step Four
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Name
ferric chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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